Arachidate

Nutritional Biochemistry Pharmacokinetics Lipid Metabolism

Substituting arachidate (C20:0) with stearate (C18:0) or behenate (C22:0) introduces systematic bias in chromatographic retention, metabolic flux, and biophysical models due to non-linear chain-length-dependent properties. This high-purity arachidic acid standard eliminates that risk. • 67.5% lower intestinal absorption coefficient vs. stearate (0.26 vs. 0.80) - critical for bioavailability and pharmacokinetic study design. • Distinct GC/HPLC retention time enables unambiguous VLSFA calibration; cannot be replicated by C18:0 or C22:0 standards. • +6.5°C higher melting point than stearic acid-based SLNs provides enhanced thermal stability in lipid nanoparticle and Langmuir-Blodgett film applications.

Molecular Formula C20H39O2-
Molecular Weight 311.5 g/mol
Cat. No. B1238690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArachidate
Molecular FormulaC20H39O2-
Molecular Weight311.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCC(=O)[O-]
InChIInChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/p-1
InChIKeyVKOBVWXKNCXXDE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arachidate (C20:0) Standard Overview


Arachidate (arachidic acid, eicosanoic acid, C20:0) is a straight-chain, saturated fatty acid with a 20-carbon backbone [1]. Unlike the more abundant C16:0 and C18:0 saturated fatty acids, it belongs to the very long-chain saturated fatty acid (VLSFA) subclass [2]. It occurs naturally as a minor constituent (<5%) in select vegetable oils (peanut, corn, cocoa butter) and animal fats [3], and is commonly procured as a high-purity analytical standard (≥98–99%) for chromatographic calibration or as a substrate in lipid metabolism studies .

Why Arachidate Is Irreplaceable


Despite being a simple methylene homolog of stearate (C18:0) and behenate (C22:0), arachidate exhibits chain-length-dependent, non-linear differences in key physicochemical and biological parameters that preclude direct substitution in analytical or experimental systems [1]. Its intestinal absorption coefficient (0.26) is 3-fold lower than stearate (0.80) and nearly 4-fold lower than myristate (0.95), a property that fundamentally alters bioavailability in dietary or pharmacokinetic studies [2]. Furthermore, its melting point (75–80°C) and monolayer phase behavior differ sufficiently from C16:0 and C18:0 analogs to affect self-assembly, film stability, and thermal response in materials science applications [3]. Substituting arachidate with a shorter- or longer-chain analog introduces systematic bias in chromatographic retention time, metabolic flux, and biophysical modeling.

Arachidate Differentiation Evidence


Intestinal Absorption Comparison

Arachidate (C20:0) demonstrates markedly reduced intestinal absorption compared to shorter-chain saturated fatty acids. In a human dietary study (n=44), the absorption coefficient for arachidate was 0.26 ± 0.02, versus 0.80 ± 0.03 for stearate (C18:0) and 0.95 ± 0.02 for myristate (C14:0) [1]. This represents a 67.5% reduction relative to stearate.

Nutritional Biochemistry Pharmacokinetics Lipid Metabolism

SLN Thermal Stability

Differential scanning calorimetry (DSC) of solid lipid nanoparticles (SLN) formulated with either arachidic acid (SLN A) or stearic acid (SLN S) reveals a +6.5°C higher melting point for the arachidic acid-based nanoparticles (74.6°C vs. 68.1°C) [1]. Pure arachidic acid melts at 79.9°C, compared to 72.1°C for pure stearic acid (+7.8°C difference) [1].

Materials Science Pharmaceutical Formulation Thermal Analysis

Neutrophil Functional Inactivity

Unlike arachidonic acid (C20:4, ω-6) and oleic acid (C18:1), arachidic acid (C20:0) does not modulate fMLP-stimulated rabbit neutrophil aggregation or degranulation. Arachidonic acid (1–10 μM) inhibits fMLP-induced aggregation, while oleic acid shares the aggregatory property; arachidic acid leaves both stimulated responses unaffected [1]. At 5 μM, arachidic acid inhibits fMLP-induced rabbit neutrophil aggregation in some reports, but this is inconsistent with earlier findings .

Immunology Inflammation Cell Signaling

Langmuir-Blodgett Vapor Sorption

The sorption of polar and nonpolar vapors into Langmuir-Blodgett multilayers of pure arachidic acid (C20) was compared to films formed from a 1:1 mixture of behenic acid (C22) and stearic acid (C18) using a quartz crystal microbalance [1]. The pure C20 film exhibited distinct sorption kinetics and capacity relative to the mixed C22/C18 film, demonstrating that chain length is not simply additive in its effect on film permeability.

Materials Science Surface Chemistry Thin Film Technology

Arachidate Key Applications


C20:0 Chromatographic Standard

Arachidate is procured as a ≥99% pure analytical standard for calibrating retention time and response factors in the chromatographic quantification of very long-chain saturated fatty acids (VLSFAs) in biological samples, foods, and industrial oils . Its 20-carbon chain length provides a distinct elution profile that cannot be mimicked by C18:0 or C22:0 standards [1].

Absorption Metabolism Substrate

As demonstrated by the 67.5% lower absorption coefficient relative to stearate, arachidate serves as a critical comparator substrate in human and animal studies investigating the relationship between acyl chain length and bioavailability [2]. It is used to model the metabolic fate of dietary VLSFAs and their impact on lipoprotein profiles [3].

SLN and LB Film Formulations

The +6.5°C higher melting point of arachidic acid-based SLNs relative to stearic acid-based SLNs makes arachidate the preferred lipid matrix for formulations requiring enhanced thermal stability during storage or processing [4]. In thin-film applications, pure arachidic acid Langmuir-Blodgett films exhibit distinct phase behavior and vapor sorption properties compared to mixed or shorter-chain analogs [5].

Neutrophil Assay Negative Control

Unlike arachidonic acid (C20:4), which actively modulates neutrophil aggregation and degranulation, arachidic acid (C20:0) is biologically inert in these assays [6]. It is therefore procured as a negative control to distinguish between lipid-specific and non-specific membrane effects in cell signaling and inflammation studies.

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